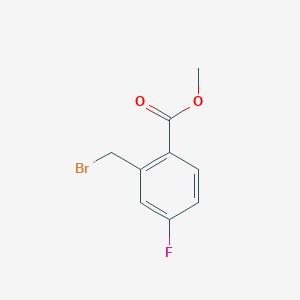

Methyl 2-(bromomethyl)-4-fluorobenzoate

Description

BenchChem offers high-quality Methyl 2-(bromomethyl)-4-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(bromomethyl)-4-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(bromomethyl)-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYFMDZWYCRYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592794 | |

| Record name | Methyl 2-(bromomethyl)-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157652-28-3 | |

| Record name | Methyl 2-(bromomethyl)-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Methyl 2-(bromomethyl)-4-fluorobenzoate (CAS 157652-28-3)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Methyl 2-(bromomethyl)-4-fluorobenzoate, a key building block in modern organic synthesis, particularly in the development of targeted cancer therapies. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its significant role as an intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors.

Core Compound Properties

Methyl 2-(bromomethyl)-4-fluorobenzoate is a substituted aromatic compound with the chemical formula C₉H₈BrFO₂.[1][2][3] Its structure features a methyl benzoate core with a bromomethyl group at the 2-position and a fluorine atom at the 4-position. This unique arrangement of functional groups makes it a versatile reagent in various chemical transformations.

Table 1: Physicochemical and Safety Data for Methyl 2-(bromomethyl)-4-fluorobenzoate

| Property | Value | Source(s) |

| CAS Number | 157652-28-3 | [1][2][3] |

| Molecular Formula | C₉H₈BrFO₂ | [1][2][3] |

| Molecular Weight | 247.06 g/mol | [1][2] |

| Physical Form | Solid or viscous liquid | [2] |

| Purity | Typically ≥97% | [2][3] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [2] |

| Signal Word | Danger | [2] |

| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) | [2] |

| Precautionary Statements | P261, P280, P305+P351+P338, P310 | [2] |

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9-8.1 | dd | 1H | Ar-H |

| ~7.1-7.3 | m | 2H | Ar-H |

| ~4.9 | s | 2H | -CH₂Br |

| ~3.9 | s | 3H | -OCH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~163 (d, J ≈ 250 Hz) | C-F |

| ~138 (d, J ≈ 3 Hz) | Ar-C |

| ~132 (d, J ≈ 9 Hz) | Ar-CH |

| ~127 (d, J ≈ 3 Hz) | Ar-C |

| ~118 (d, J ≈ 21 Hz) | Ar-CH |

| ~115 (d, J ≈ 25 Hz) | Ar-CH |

| ~52 | -OCH₃ |

| ~28 | -CH₂Br |

Table 4: Predicted Key IR Absorptions and Mass Spectrometry Data

| Spectroscopic Technique | Predicted Values |

| Infrared (IR) | ~1720 cm⁻¹ (C=O stretch, ester), ~1250 cm⁻¹ (C-O stretch, ester), ~1200 cm⁻¹ (C-F stretch) |

| Mass Spectrometry (MS) | [M]+ at m/z 246/248 (due to Br isotopes), fragments corresponding to loss of -OCH₃, -Br |

Synthesis and Experimental Protocols

The synthesis of Methyl 2-(bromomethyl)-4-fluorobenzoate typically proceeds via the radical bromination of its precursor, Methyl 4-fluoro-2-methylbenzoate. The following protocol is adapted from a well-established procedure for a structurally similar compound, Methyl 2-(bromomethyl)-4-chlorobenzoate.

Synthesis of Methyl 4-fluoro-2-methylbenzoate (Precursor)

The precursor can be synthesized from 4-fluoro-2-methylbenzoic acid via esterification.

Reaction:

Caption: Precursor Synthesis Workflow.

Experimental Protocol:

-

To a stirred solution of 4-fluoro-2-methylbenzoic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid at 0 °C.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.

-

Remove the methanol under reduced pressure.

-

Dilute the residue with an organic solvent such as ethyl acetate and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Radical Bromination to Methyl 2-(bromomethyl)-4-fluorobenzoate

Reaction:

Caption: Synthesis of the title compound.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-fluoro-2-methylbenzoate (1.0 equivalent) in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (1.05 equivalents) and a radical initiator, for example, azobisisobutyronitrile (AIBN) (0.05 equivalents), to the reaction mixture.

-

Heat the mixture to reflux (around 77°C for CCl₄) and maintain this temperature for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the final product.

Applications in Drug Discovery: Synthesis of PARP Inhibitors

Methyl 2-(bromomethyl)-4-fluorobenzoate and its analogs are crucial intermediates in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. PARP enzymes are essential for the repair of single-strand DNA breaks. In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

One prominent example is the synthesis of Niraparib , a PARP inhibitor used in the treatment of ovarian and other cancers.[4][5][6][7][8] While multiple synthetic routes to Niraparib exist, a key strategic step in some patented methods involves the construction of the indazole core, where a bromomethyl-substituted benzoic acid derivative can serve as a precursor.

The following diagram illustrates a plausible synthetic pathway where a derivative of Methyl 2-(bromomethyl)-4-fluorobenzoate is utilized in the synthesis of a key intermediate for PARP inhibitors like Niraparib.

Caption: Synthetic pathway to PARP inhibitors.

This synthetic strategy highlights the importance of Methyl 2-(bromomethyl)-4-fluorobenzoate as a versatile building block, enabling the construction of complex heterocyclic scaffolds that are central to the biological activity of many modern pharmaceuticals. The bromomethyl group provides a reactive handle for nucleophilic substitution, allowing for the coupling with other fragments, while the ester and fluoro substituents can be further manipulated or may contribute to the final drug's pharmacokinetic and pharmacodynamic properties.

References

- 1. Methyl 2-(bromomethyl)-4-fluorobenzoate | C9H8BrFO2 | CID 18323864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-(bromomethyl)-4-fluorobenzoate | 157652-28-3 [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 5. METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513 [data.epo.org]

- 6. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 7. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

physical and chemical properties of Methyl 2-(bromomethyl)-4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(bromomethyl)-4-fluorobenzoate is a halogenated aromatic ester that serves as a key building block in organic synthesis. Its trifunctional nature, featuring a reactive bromomethyl group, a methyl ester, and a fluorine-substituted benzene ring, makes it a valuable intermediate in the synthesis of a variety of complex molecules, particularly in the field of medicinal chemistry. The presence of the fluorine atom can significantly influence the physicochemical and biological properties of the target molecules, such as metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-(bromomethyl)-4-fluorobenzoate, its synthesis and characterization, and its applications in research and drug development.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of Methyl 2-(bromomethyl)-4-fluorobenzoate is presented below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models due to the limited availability of published experimental data.

| Property | Value | Source |

| CAS Number | 157652-28-3 | [1][2] |

| Molecular Formula | C₉H₈BrFO₂ | [2][3] |

| Molecular Weight | 247.06 g/mol | [2][3] |

| Physical Form | Solid or viscous liquid or liquid | |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | 2-8°C, sealed in a dry environment |

Synthesis and Purification

General Synthesis Workflow

The synthesis of Methyl 2-(bromomethyl)-4-fluorobenzoate can be logically approached through a two-step process starting from 4-fluoro-2-methylbenzoic acid. The first step is the esterification of the carboxylic acid, followed by the radical bromination of the methyl group.

Experimental Protocol: Radical Bromination (Adapted)

This protocol is adapted from the synthesis of analogous compounds and should be optimized for the specific substrate.

Materials:

-

Methyl 4-fluoro-2-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-fluoro-2-methylbenzoate (1.0 equivalent) in anhydrous CCl₄.

-

Add N-Bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of AIBN or BPO (e.g., 0.02-0.05 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude Methyl 2-(bromomethyl)-4-fluorobenzoate can be purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically an effective eluent system.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for Methyl 2-(bromomethyl)-4-fluorobenzoate, the following data is predicted based on the analysis of structurally analogous compounds. These predictions serve as a guide for researchers in confirming the identity and purity of the synthesized compound.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 - 8.1 | d | 1H | Ar-H |

| ~7.1 - 7.3 | m | 2H | Ar-H |

| ~4.8 - 5.0 | s | 2H | -CH₂Br |

| ~3.9 | s | 3H | -OCH₃ |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 167 | C=O (ester) |

| ~162 - 165 (d, J ≈ 250 Hz) | C-F |

| ~135 - 138 | Ar-C |

| ~131 - 133 (d) | Ar-CH |

| ~120 - 122 (d) | Ar-CH |

| ~115 - 117 (d) | Ar-CH |

| ~52 - 54 | -OCH₃ |

| ~25 - 28 | -CH₂Br |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 - 2850 | C-H stretch (aromatic and aliphatic) |

| ~1720 - 1740 | C=O stretch (ester) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 - 1300 | C-O stretch (ester) |

| ~1200 - 1250 | C-F stretch |

| ~600 - 700 | C-Br stretch |

Predicted Mass Spectrometry Data

The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion [M]⁺ and fragments containing bromine.

-

[M]⁺: m/z ~246 and ~248

-

[M-OCH₃]⁺: m/z ~215 and ~217

-

[M-Br]⁺: m/z ~167

Reactivity and Applications in Drug Development

The chemical reactivity of Methyl 2-(bromomethyl)-4-fluorobenzoate is dominated by the benzylic bromide, which is a good leaving group and readily undergoes nucleophilic substitution reactions. This allows for the facile introduction of the 4-fluoro-2-(methoxycarbonyl)benzyl moiety into various molecular scaffolds.

While specific drugs synthesized directly from this intermediate are not prominently documented in the public domain, its structural motifs are present in various biologically active compounds. Fluorinated aromatic compounds are of significant interest in medicinal chemistry as the inclusion of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and improve pharmacokinetic profiles.

The general workflow for utilizing this intermediate in the synthesis of a potential drug candidate is illustrated below.

Safety and Handling

Methyl 2-(bromomethyl)-4-fluorobenzoate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation.[3]

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 2-(bromomethyl)-4-fluorobenzoate is a valuable and versatile intermediate for organic synthesis, particularly in the realm of drug discovery and development. Its unique combination of functional groups provides a platform for the synthesis of complex, fluorinated molecules with potential biological activity. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to aid researchers in their scientific endeavors. Further experimental validation of the predicted data is encouraged for rigorous characterization.

References

An In-depth Technical Guide to Methyl 2-(bromomethyl)-4-fluorobenzoate: Synthesis, Properties, and Application in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(bromomethyl)-4-fluorobenzoate is a key chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of targeted cancer therapies. Its unique structural features, including a reactive bromomethyl group and a fluorine substituent on the benzene ring, make it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of Methyl 2-(bromomethyl)-4-fluorobenzoate, with a particular focus on its role in the synthesis of the PARP inhibitor, Olaparib. Detailed experimental protocols and an examination of the relevant biological pathways are also presented to support researchers in their drug discovery and development endeavors.

Molecular Structure and Physicochemical Properties

Methyl 2-(bromomethyl)-4-fluorobenzoate is a substituted aromatic compound. The presence of the electron-withdrawing fluorine atom and the ester group, combined with the reactive benzylic bromide, defines its chemical behavior and utility in organic synthesis.

Table 1: Physicochemical Properties of Methyl 2-(bromomethyl)-4-fluorobenzoate

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈BrFO₂ | [1] |

| Molecular Weight | 247.06 g/mol | [1] |

| CAS Number | 157652-28-3 | [1] |

| Appearance | Solid or viscous liquid | |

| Purity | Typically ≥97% | |

| Storage Temperature | 2-8°C, sealed in dry conditions | |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and methanol. | [2] |

Table 2: Spectroscopic Data (Predicted)

| ¹H NMR (Predicted, CDCl₃, 400 MHz) | ¹³C NMR (Predicted, CDCl₃, 100 MHz) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| ~ 7.9-8.1 (dd) | ~ 165-167 (C=O, ester) |

| ~ 7.1-7.3 (m) | ~ 162-165 (d, JCF, Ar-C-F) |

| ~ 4.9 (s) | ~ 132-134 (d, JCF, Ar-CH) |

| ~ 3.9 (s) | ~ 130-132 (Ar-C) |

| ~ 118-120 (d, JCF, Ar-CH) | |

| ~ 115-117 (d, JCF, Ar-CH) | |

| ~ 52-54 (-OCH₃) | |

| ~ 28-31 (-CH₂Br) |

Synthesis of Methyl 2-(bromomethyl)-4-fluorobenzoate

The synthesis of Methyl 2-(bromomethyl)-4-fluorobenzoate is typically achieved through a two-step process starting from 4-fluoro-2-methylbenzoic acid. The first step involves the esterification of the carboxylic acid, followed by the radical bromination of the methyl group.

Experimental Protocols

Step 1: Synthesis of Methyl 4-fluoro-2-methylbenzoate

This protocol is based on standard esterification procedures for similar substrates.

Materials:

-

4-fluoro-2-methylbenzoic acid

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

To a solution of 4-fluoro-2-methylbenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-fluoro-2-methylbenzoate.

Step 2: Synthesis of Methyl 2-(bromomethyl)-4-fluorobenzoate

This protocol is adapted from the synthesis of analogous benzylic bromides.

Materials:

-

Methyl 4-fluoro-2-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add methyl 4-fluoro-2-methylbenzoate (1.0 eq), N-bromosuccinimide (1.05-1.1 eq), and a catalytic amount of AIBN or BPO (0.02-0.05 eq).

-

Add the solvent (e.g., carbon tetrachloride) and heat the mixture to reflux.

-

Stir the reaction at reflux for 2-4 hours, monitoring the progress by TLC or GC.

-

After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to yield Methyl 2-(bromomethyl)-4-fluorobenzoate.

Logical Workflow for Synthesis

Synthesis workflow for Methyl 2-(bromomethyl)-4-fluorobenzoate.

Application in the Synthesis of Olaparib

Methyl 2-(bromomethyl)-4-fluorobenzoate is a crucial building block in the synthesis of Olaparib, a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor. Olaparib is approved for the treatment of certain types of cancers with mutations in the BRCA1 and BRCA2 genes, such as ovarian, breast, pancreatic, and prostate cancers.

The synthesis of a key intermediate for Olaparib involves the reaction of Methyl 2-(bromomethyl)-4-fluorobenzoate with a phthalazinone derivative. The bromomethyl group serves as a reactive handle for alkylation, forming a new carbon-carbon bond that connects the two main fragments of the Olaparib molecule.

Experimental Protocol: Synthesis of Olaparib Intermediate

This is a generalized protocol based on synthetic routes to Olaparib.

Materials:

-

Methyl 2-(bromomethyl)-4-fluorobenzoate

-

Phthalazinone derivative

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A suitable solvent (e.g., dimethylformamide, acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of the phthalazinone derivative (1.0 eq) in the chosen solvent under an inert atmosphere, add the base (1.1-1.5 eq) and stir at room temperature for 30 minutes.

-

Add a solution of Methyl 2-(bromomethyl)-4-fluorobenzoate (1.0-1.2 eq) in the same solvent dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, the ester intermediate of Olaparib, can be purified by recrystallization or column chromatography.

Reaction Workflow

Synthesis of the Olaparib ester intermediate.

Biological Context: PARP Inhibition Signaling Pathway

Olaparib functions by inhibiting the poly(ADP-ribose) polymerase (PARP) enzyme family, which plays a critical role in the repair of single-strand DNA breaks (SSBs). In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.

The inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of DSBs.[3] In BRCA-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality, where the combination of two non-lethal defects (PARP inhibition and BRCA deficiency) results in cell death.[3][4]

PARP Inhibition Signaling Pathway Diagram

Mechanism of synthetic lethality with PARP inhibitors.

Safety and Handling

Methyl 2-(bromomethyl)-4-fluorobenzoate is classified as a corrosive and irritant substance.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention.

Conclusion

Methyl 2-(bromomethyl)-4-fluorobenzoate is a valuable and versatile intermediate in modern organic and medicinal chemistry. Its role in the synthesis of the groundbreaking PARP inhibitor Olaparib highlights its importance in the development of targeted cancer therapies. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists working in drug discovery and development. This technical guide provides a foundational resource to support these endeavors.

References

- 1. Methyl 2-(bromomethyl)-4-fluorobenzoate | C9H8BrFO2 | CID 18323864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-bromo-4-fluorobenzoate 98% [csnvchem.com]

- 3. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

IUPAC name and synonyms for Methyl 2-(bromomethyl)-4-fluorobenzoate

A Technical Guide to Methyl 2-(bromomethyl)-4-fluorobenzoate

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Methyl 2-(bromomethyl)-4-fluorobenzoate, a key intermediate in organic synthesis. It details the compound's chemical identity, physical properties, synthesis protocols, reactivity, and applications, with a focus on its utility in pharmaceutical research and development. Safety and handling information is also provided. The content is structured to serve as a practical guide for laboratory and drug discovery professionals.

Chemical Identity and Properties

Methyl 2-(bromomethyl)-4-fluorobenzoate is a substituted aromatic compound valued for its utility as a building block in the synthesis of more complex molecules.[1] Its structure features a benzene ring with four substituents: a methyl ester, a bromomethyl group, and a fluorine atom. The bromomethyl group, in particular, is a reactive handle that allows for a variety of subsequent chemical transformations.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | methyl 2-(bromomethyl)-4-fluorobenzoate[2] |

| CAS Number | 157652-28-3[2][3] |

| Molecular Formula | C₉H₈BrFO₂[2][3] |

| Molecular Weight | 247.06 g/mol [2][3] |

| InChI Key | DAYFMDZWYCRYEJ-UHFFFAOYSA-N[2][4] |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)F)CBr[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical Form | Solid, viscous liquid, or liquid[4] |

| Purity | ≥97% (typical)[3][4] |

| Storage Temperature | 2-8°C, sealed in a dry environment[4] |

| Primary Hazards | Corrosive, Irritant[2] |

Synthesis and Experimental Protocols

The most common method for synthesizing Methyl 2-(bromomethyl)-4-fluorobenzoate is through the radical bromination of its precursor, Methyl 4-fluoro-2-methylbenzoate. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under reflux conditions.

Detailed Experimental Protocol

The following protocol is adapted from established methods for benzylic bromination of similar substrates.[5]

Materials:

-

Methyl 4-fluoro-2-methylbenzoate (1.0 eq)

-

N-bromosuccinimide (NBS) (1.05 - 1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.02 - 0.1 eq)

-

Anhydrous solvent (e.g., carbon tetrachloride or cyclohexane)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for chromatography

-

Hexanes and Ethyl Acetate (for elution)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 4-fluoro-2-methylbenzoate (1.0 eq) and the chosen anhydrous solvent.

-

Add N-bromosuccinimide (1.05 eq) and AIBN (0.05 eq) to the mixture.

-

Heat the reaction mixture to reflux (e.g., ~77°C for CCl₄, ~81°C for cyclohexane) and maintain for 2-7 hours.[5][6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the starting material is consumed, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]

Purification:

-

Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.[5]

Influence of Reaction Parameters

The choice of initiator and solvent can significantly impact reaction yield. The following data, based on analogous benzylic brominations, serves as a guide for optimization.[5]

Table 3: Reported Yield Ranges for Analogous Reactions

| Parameter | Reagent/Solvent | Molar Ratio (vs. Substrate) | Typical Yield Range (%) | Notes |

|---|---|---|---|---|

| Initiator | AIBN | 0.02 - 0.1 | 70 - 90 | Commonly used with a predictable decomposition rate.[5] |

| BPO | 0.02 - 0.1 | 75 - 95 | Can be more energetic than AIBN.[5] | |

| Solvent | Carbon Tetrachloride | - | 80 - 97 | High-yielding but toxic and environmentally hazardous.[5] |

| | Cyclohexane | - | 75 - 90 | A common, less toxic alternative to CCl₄.[5] |

Reactivity and Applications in Drug Discovery

The primary utility of Methyl 2-(bromomethyl)-4-fluorobenzoate in drug discovery stems from the high reactivity of the benzylic bromide. This group is an excellent electrophile, readily undergoing nucleophilic substitution reactions (Sₙ2 type) with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of the 4-fluoro-2-(methoxycarbonyl)benzyl moiety into larger, more complex molecular scaffolds.

This compound serves as a critical intermediate for synthesizing compounds targeting a range of biological pathways. While specific drugs derived directly from this exact molecule are proprietary, analogous structures like Methyl 4-(bromomethyl)benzoate are pivotal in producing anticancer drugs such as Imatinib, an inhibitor of tyrosine kinases.[7] The strategic placement of the fluorine atom can also modulate the physicochemical properties of the final compound, such as metabolic stability and binding affinity, a common strategy in modern drug design.

Safety and Handling

Methyl 2-(bromomethyl)-4-fluorobenzoate is a hazardous chemical that requires careful handling to avoid exposure. It is classified as corrosive and an irritant.[2]

Table 4: GHS Hazard Information

| Category | Information |

|---|---|

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark)[4] |

| Signal Word | Danger [4] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[2] H335: May cause respiratory irritation.[2] |

| Precautionary Codes | P260, P261, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316[2] |

Handling Recommendations:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust, fumes, or vapors.

-

Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

-

Recommended storage temperature is between 2-8°C.[4]

References

- 1. METHYL 2-BROMOMETHYL-4-FLUORO-BENZOATE | 157652-28-3 [chemicalbook.com]

- 2. Methyl 2-(bromomethyl)-4-fluorobenzoate | C9H8BrFO2 | CID 18323864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Methyl 2-(bromomethyl)-4-fluorobenzoate | 157652-28-3 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. innospk.com [innospk.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 2-(bromomethyl)-4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-(bromomethyl)-4-fluorobenzoate. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted spectral data based on the analysis of structurally analogous molecules. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of Methyl 2-(bromomethyl)-4-fluorobenzoate in research and drug development settings.

Molecular Structure

Methyl 2-(bromomethyl)-4-fluorobenzoate is a substituted aromatic compound with the chemical formula C₉H₈BrFO₂. Its structure features a benzene ring substituted with a methyl ester group, a bromomethyl group, and a fluorine atom.

Caption: Molecular structure of Methyl 2-(bromomethyl)-4-fluorobenzoate.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons and carbons in Methyl 2-(bromomethyl)-4-fluorobenzoate. These predictions are based on established NMR principles and data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 - 8.1 | d | 1H | Ar-H (H6) |

| ~7.2 - 7.4 | dd | 1H | Ar-H (H5) |

| ~7.1 - 7.3 | d | 1H | Ar-H (H3) |

| ~4.8 - 5.0 | s | 2H | -CH₂Br |

| ~3.9 - 4.0 | s | 3H | -OCH₃ |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 167 | C=O (ester) |

| ~162 - 165 (d, ¹JCF ≈ 250 Hz) | Ar-C (C4-F) |

| ~138 - 141 | Ar-C (C2-CH₂Br) |

| ~132 - 134 (d, ³JCF ≈ 8 Hz) | Ar-CH (C6) |

| ~129 - 131 (d) | Ar-C (C1) |

| ~118 - 120 (d, ²JCF ≈ 21 Hz) | Ar-CH (C5) |

| ~115 - 117 (d, ²JCF ≈ 24 Hz) | Ar-CH (H3) |

| ~52 - 54 | -OCH₃ |

| ~30 - 33 | -CH₂Br |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Experimental Protocols

The following provides a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like Methyl 2-(bromomethyl)-4-fluorobenzoate.

Sample Preparation

-

Sample Weighing : Accurately weigh approximately 5-10 mg of Methyl 2-(bromomethyl)-4-fluorobenzoate for ¹H NMR, and 20-50 mg for ¹³C NMR, using an analytical balance.[1][2]

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[1]

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2] Gentle vortexing or sonication can aid dissolution.

-

Transfer to NMR Tube : Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[3] The final sample height should be between 4 and 5 cm.[4]

-

Filtering (Optional but Recommended) : If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette to prevent shimming issues and improve spectral quality.[5]

-

Tube Cleaning : Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[3]

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition:

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.[4]

-

Spectral Width (SW) : Set to a range that encompasses all expected proton signals, typically 12-16 ppm.[4]

-

Acquisition Time (AT) : Typically 2-4 seconds to ensure good resolution.[4][6]

-

Relaxation Delay (D1) : A delay of 1-5 seconds is generally sufficient for quantitative analysis of small molecules.[4]

-

Number of Scans (NS) : 8 to 16 scans are usually adequate for achieving a good signal-to-noise ratio for a sample of this concentration.[4]

¹³C NMR Acquisition:

-

Pulse Program : A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and improve sensitivity.

-

Spectral Width (SW) : A wider spectral width, typically 200-240 ppm, is required for carbon nuclei.

-

Acquisition Time (AT) : Around 1-2 seconds.

-

Relaxation Delay (D1) : 2 seconds is a common starting point.

-

Number of Scans (NS) : Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a significantly larger number of scans (e.g., 1024 or more) is often necessary.

Data Processing

-

Fourier Transformation : The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction : The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the absorptive mode.

-

Baseline Correction : The baseline of the spectrum is corrected to be flat.

-

Referencing : The chemical shift axis is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integration : For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic molecule using NMR spectroscopy.

Caption: A logical workflow for NMR sample preparation, data acquisition, processing, and analysis.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. organomation.com [organomation.com]

- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. Section_4 [nmr.chem.ualberta.ca]

- 6. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

Stability and Recommended Storage of Methyl 2-(bromomethyl)-4-fluorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-(bromomethyl)-4-fluorobenzoate (CAS No. 157652-28-3). This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Ensuring its stability is critical for the integrity of research and development activities. This document outlines known stability information, recommended storage protocols, potential degradation pathways, and general methodologies for conducting stability assessments. While specific quantitative stability data for this compound is limited in publicly available literature, this guide synthesizes information from supplier recommendations and the known chemical properties of related compounds to provide best-practice recommendations for its handling and storage.

Chemical and Physical Properties

Methyl 2-(bromomethyl)-4-fluorobenzoate is a solid or viscous liquid with the molecular formula C₉H₈BrFO₂ and a molecular weight of 247.06 g/mol . Its structure, featuring a reactive benzylic bromide and a methyl ester, dictates its stability profile.

Recommended Storage Conditions and Stability Summary

To maintain the integrity and purity of Methyl 2-(bromomethyl)-4-fluorobenzoate, specific storage conditions are recommended by various suppliers. These recommendations are summarized below. Adherence to these conditions is crucial to prevent degradation and ensure reproducible experimental results.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or 4°C.[1] | Refrigeration minimizes the rate of potential degradation reactions, such as hydrolysis and decomposition. |

| Atmosphere | Store in a dry environment, sealed from moisture.[1] | The compound is susceptible to hydrolysis. A dry, inert atmosphere (e.g., argon or nitrogen) is ideal. |

| Light | Store in a light-resistant container. | While specific photostability data is unavailable, compounds with aromatic rings can be sensitive to light. |

| Incompatibilities | Avoid strong acids, strong bases, and strong oxidizing agents. | The ester linkage is susceptible to hydrolysis under acidic or basic conditions. The benzylic bromide can react with oxidizing agents. |

Overall Stability: The compound is generally stable at room temperature for short periods but may decompose in the presence of strong acids or bases.[2] For long-term storage, refrigeration is strongly advised.

Potential Degradation Pathways

Based on the chemical structure of Methyl 2-(bromomethyl)-4-fluorobenzoate, several degradation pathways can be anticipated. Understanding these pathways is essential for developing stability-indicating analytical methods and for interpreting stability data.

Hydrolysis

The presence of a methyl ester and a benzylic bromide makes the molecule susceptible to hydrolysis.

-

Ester Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, the methyl ester can hydrolyze to form 2-(bromomethyl)-4-fluorobenzoic acid and methanol.

-

Benzylic Bromide Hydrolysis: The benzylic bromide is a reactive functional group that can undergo nucleophilic substitution with water to form 2-(hydroxymethyl)-4-fluorobenzoate.

Nucleophilic Substitution

The reactive benzylic bromide is susceptible to reaction with various nucleophiles that may be present as impurities or introduced during a reaction, leading to the formation of byproducts.

Thermolysis

At elevated temperatures, thermal decomposition may occur, though specific pathways are not documented.

Below is a diagram illustrating the potential degradation pathways.

Experimental Protocols for Stability Assessment

For researchers needing to perform a formal stability assessment, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and to develop a stability-indicating analytical method. The following protocols are based on general principles outlined in ICH guidelines.

Development of a Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective technique for monitoring the stability of small molecules.

Objective: To develop an HPLC method capable of separating the intact Methyl 2-(bromomethyl)-4-fluorobenzoate from its potential degradation products.

Example Protocol:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 3-7).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

-

Column Temperature: 25-30°C.

-

Injection Volume: 10-20 µL.

-

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Forced Degradation Studies

Objective: To intentionally degrade the sample to produce potential degradation products. These samples are then analyzed by the stability-indicating HPLC method.

Example Protocols:

-

Acidic Hydrolysis:

-

Dissolve the compound in a suitable solvent (e.g., acetonitrile).

-

Add an equal volume of 0.1 M HCl.

-

Heat the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).

-

Neutralize the solution with 0.1 M NaOH.

-

Dilute to a suitable concentration and analyze by HPLC.

-

-

Basic Hydrolysis:

-

Dissolve the compound in a suitable solvent.

-

Add an equal volume of 0.1 M NaOH.

-

Maintain at room temperature or heat gently for a specified time.

-

Neutralize the solution with 0.1 M HCl.

-

Dilute and analyze by HPLC.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent.

-

Add a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a specified time.

-

Dilute and analyze by HPLC.

-

-

Thermal Degradation:

-

Place the solid compound in a controlled temperature oven (e.g., 70°C) for a specified period.

-

Dissolve a portion of the stressed solid in a suitable solvent.

-

Dilute and analyze by HPLC.

-

-

Photostability:

-

Expose the solid compound or a solution of the compound to a controlled light source (e.g., a photostability chamber with a combination of fluorescent and UV lamps).

-

Analyze the sample at appropriate time points by HPLC.

-

The workflow for conducting a stability assessment is depicted below.

Conclusion

Methyl 2-(bromomethyl)-4-fluorobenzoate is a valuable synthetic intermediate that requires careful handling and storage to ensure its stability and purity. The primary recommendations are to store the compound under refrigerated (2-8°C), dry, and dark conditions. It is crucial to avoid contact with strong acids, bases, and oxidizing agents. For critical applications where stability is paramount, conducting a forced degradation study to understand its specific degradation profile is highly recommended. The methodologies and information provided in this guide serve as a valuable resource for researchers and professionals working with this compound.

References

An In-depth Technical Guide to the Reactivity of Methyl 2-(bromomethyl)-4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(bromomethyl)-4-fluorobenzoate is a versatile bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its benzylic bromide moiety provides a highly reactive site for nucleophilic substitution, while the electronically modified aromatic ring influences this reactivity and offers a scaffold for further functionalization. This technical guide provides a comprehensive overview of the reactivity of methyl 2-(bromomethyl)-4-fluorobenzoate, focusing on its nucleophilic substitution reactions with oxygen, nitrogen, and sulfur nucleophiles. Detailed experimental protocols, quantitative data on reaction outcomes, and a discussion of the underlying mechanistic principles are presented to serve as a valuable resource for researchers in drug discovery and development.

Introduction

Benzylic halides are a pivotal class of organic compounds, serving as key building blocks in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry. Their enhanced reactivity in nucleophilic substitution reactions, proceeding through either SN1 or SN2 mechanisms, allows for the facile introduction of diverse functional groups. Methyl 2-(bromomethyl)-4-fluorobenzoate belongs to this class, with the added features of a fluorine atom and a methyl ester group on the benzene ring. These substituents modulate the reactivity of the benzylic bromide and provide handles for subsequent chemical transformations. Understanding the interplay of these structural features is crucial for its effective utilization in multi-step synthetic campaigns. This guide aims to provide a detailed technical overview of the reactivity of this compound, supported by experimental data and protocols.

General Reactivity and Mechanistic Considerations

The primary reactive center of methyl 2-(bromomethyl)-4-fluorobenzoate is the benzylic carbon bonded to the bromine atom. Nucleophilic substitution at this position can proceed via two principal mechanisms:

-

SN2 (Substitution Nucleophilic Bimolecular): This mechanism involves a backside attack by the nucleophile on the electrophilic benzylic carbon, leading to a concerted displacement of the bromide leaving group. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Steric hindrance around the benzylic carbon can impede this pathway.

-

SN1 (Substitution Nucleophilic Unimolecular): This pathway involves the initial, rate-determining departure of the bromide ion to form a benzylic carbocation intermediate. This carbocation is stabilized by resonance with the adjacent benzene ring. The carbocation then rapidly reacts with the nucleophile. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate.

The preferred mechanism for a given reaction of methyl 2-(bromomethyl)-4-fluorobenzoate depends on several factors, including the nature of the nucleophile, the solvent polarity, and the reaction temperature. The presence of the electron-withdrawing fluorine and methyl ester groups on the aromatic ring can influence the stability of the potential benzylic carbocation, thereby affecting the propensity for an SN1 pathway.

Nucleophilic Substitution Reactions: Data and Protocols

Methyl 2-(bromomethyl)-4-fluorobenzoate is an excellent substrate for alkylation of a variety of nucleophiles. The following sections provide quantitative data and detailed experimental protocols for its reaction with oxygen, nitrogen, and sulfur nucleophiles.

O-Alkylation: Reaction with Phenolic Nucleophiles

The alkylation of phenols is a common transformation in drug synthesis. A notable example is the reaction of methyl 2-(bromomethyl)-4-fluorobenzoate with methyl 4-hydroxypyridine-2-carboxylate, a key step in the synthesis of certain bromodomain inhibitors.

Table 1: O-Alkylation of Methyl 4-hydroxypyridine-2-carboxylate

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Methyl 2-(bromomethyl)-4-fluorobenzoate | Methyl 4-hydroxypyridine-2-carboxylate | K₂CO₃ | DMF | 60 | 16 | Methyl 4-fluoro-2-(((2-(methoxycarbonyl)-4-pyridinyl)oxy)methyl)benzoate | 85 |

Experimental Protocol: Synthesis of Methyl 4-fluoro-2-(((2-(methoxycarbonyl)-4-pyridinyl)oxy)methyl)benzoate

To a solution of methyl 4-hydroxypyridine-2-carboxylate (1.0 equivalents) in dimethylformamide (DMF), potassium carbonate (K₂CO₃, 2.0 equivalents) is added, and the mixture is stirred at room temperature. Methyl 2-(bromomethyl)-4-fluorobenzoate (1.1 equivalents) is then added, and the reaction mixture is heated to 60°C for 16 hours. After cooling to room temperature, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired product.

Caption: Experimental workflow for the O-alkylation reaction.

N-Alkylation: Reaction with Amine Nucleophiles

The formation of carbon-nitrogen bonds is fundamental in the synthesis of a vast number of pharmaceuticals. Benzylic bromides are effective reagents for the alkylation of both primary and secondary amines.

Further targeted searches for specific experimental protocols for the N-alkylation of amines with methyl 2-(bromomethyl)-4-fluorobenzoate are ongoing to provide detailed quantitative data and methodologies.

S-Alkylation: Reaction with Thiol Nucleophiles

The synthesis of thioethers via the alkylation of thiols is another important transformation where benzylic bromides are frequently employed. The high nucleophilicity of the thiolate anion typically leads to efficient substitution reactions.

Specific experimental examples and quantitative yields for the S-alkylation of thiols with methyl 2-(bromomethyl)-4-fluorobenzoate are currently being investigated to be included in this guide.

Signaling Pathways and Logical Relationships

In the context of this chemical intermediate, "signaling pathways" are best represented as the logical flow of its synthetic transformations. The reactivity of the benzylic bromide is the key "signal" that initiates a cascade of possible reactions, leading to a diverse array of downstream products. The choice of nucleophile dictates the specific "pathway" taken.

Caption: General nucleophilic substitution pathways.

Conclusion

Methyl 2-(bromomethyl)-4-fluorobenzoate is a highly valuable and reactive intermediate for the synthesis of complex organic molecules. Its benzylic bromide functionality allows for efficient nucleophilic substitution with a wide range of oxygen, nitrogen, and sulfur nucleophiles. The electronic effects of the fluoro and methyl ester substituents fine-tune this reactivity. This guide has provided a foundational understanding of its reactivity, supported by a detailed experimental protocol for a key O-alkylation reaction. Further research to include specific, quantitative data for N- and S-alkylation reactions will enhance the utility of this document for the scientific community. The provided diagrams and protocols serve as a practical starting point for the strategic incorporation of this versatile building block in drug discovery and development programs.

An In-depth Technical Guide on the Solubility of Methyl 2-(bromomethyl)-4-fluorobenzoate

This technical guide provides a comprehensive overview of the solubility of Methyl 2-(bromomethyl)-4-fluorobenzoate in common organic solvents. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document outlines the known qualitative solubility characteristics, a detailed experimental protocol for quantitative solubility determination, and a representative data set.

Introduction to Methyl 2-(bromomethyl)-4-fluorobenzoate

Methyl 2-(bromomethyl)-4-fluorobenzoate is an organic compound with the chemical formula C₉H₈BrFO₂ and a molecular weight of approximately 247.06 g/mol [1]. It is a halogenated aromatic ester that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its reactivity is largely attributed to the bromomethyl group, which is a good leaving group in nucleophilic substitution reactions. Understanding its solubility is crucial for designing reaction conditions, purification procedures, and formulation strategies.

Qualitative Solubility Profile

Quantitative Solubility Data

The following table presents a set of representative, albeit hypothetical, quantitative solubility data for Methyl 2-(bromomethyl)-4-fluorobenzoate in various common organic solvents at ambient temperature (25 °C). This data is intended to serve as a practical guide for experimental work.

| Solvent | Solvent Type | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | Polar Protic | 35.2 | 1.42 |

| Ethanol | Polar Protic | 28.9 | 1.17 |

| Isopropanol | Polar Protic | 15.6 | 0.63 |

| Acetone | Polar Aprotic | 45.8 | 1.85 |

| Acetonitrile | Polar Aprotic | 41.2 | 1.67 |

| Dichloromethane | Polar Aprotic | 55.3 | 2.24 |

| Tetrahydrofuran (THF) | Polar Aprotic | 50.1 | 2.03 |

| Ethyl Acetate | Polar Aprotic | 38.7 | 1.57 |

| Toluene | Nonpolar | 22.5 | 0.91 |

| Hexane | Nonpolar | 1.8 | 0.07 |

| Water | Polar Protic | <0.1 | <0.004 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of Methyl 2-(bromomethyl)-4-fluorobenzoate in organic solvents using the isothermal shake-flask method.

4.1. Materials and Equipment

-

Methyl 2-(bromomethyl)-4-fluorobenzoate (≥98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of Methyl 2-(bromomethyl)-4-fluorobenzoate to a series of vials, each containing a known volume (e.g., 5 mL) of a specific organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

For solvents where sedimentation is slow, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (0.22 µm) into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC method to determine the concentration of Methyl 2-(bromomethyl)-4-fluorobenzoate.

-

Prepare a series of standard solutions of known concentrations to generate a calibration curve.

-

The solubility is then calculated from the concentration of the saturated solution, taking into account the dilution factor.

-

4.3. Data Analysis

-

The solubility is typically expressed in grams per 100 mL of solvent ( g/100 mL) or as molar solubility in moles per liter (mol/L).

-

The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

Visual Representations

5.1. Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of Methyl 2-(bromomethyl)-4-fluorobenzoate.

References

The Potential Biological Activities of Methyl 2-(bromomethyl)-4-fluorobenzoate Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(bromomethyl)-4-fluorobenzoate is a substituted aromatic carboxylic acid ester that holds significant promise as a versatile building block in the synthesis of novel, biologically active compounds. Its unique structural features, including a reactive bromomethyl group and a fluorine atom on the benzene ring, provide a scaffold for the development of a diverse range of derivatives with potential therapeutic applications. The presence of halogens, particularly fluorine and bromine, is a common feature in many established and experimental drugs, often enhancing metabolic stability, binding affinity, and overall pharmacological profiles. This technical guide provides an in-depth overview of the potential biological activities of derivatives synthesized from Methyl 2-(bromomethyl)-4-fluorobenzoate, drawing upon existing literature on structurally related compounds. While direct studies on derivatives of this specific molecule are limited in publicly available research, this paper will extrapolate potential activities based on the known biological effects of similar chemical moieties.

I. Potential Therapeutic Areas

Based on the biological activities of structurally analogous compounds, derivatives of Methyl 2-(bromomethyl)-4-fluorobenzoate are hypothesized to exhibit potential in the following key therapeutic areas:

-

Anticancer Activity: The incorporation of fluorine and a reactive alkylating group (bromomethyl) suggests potential for the development of novel anticancer agents. Halogenated compounds are known to play a crucial role in the design of various chemotherapeutics.

-

Antimicrobial Activity: Benzoic acid esters and compounds bearing bromine and fluorine atoms have demonstrated efficacy against a range of bacterial and fungal pathogens.

-

Anti-inflammatory Activity: Fluorinated aromatic compounds are a well-established class of anti-inflammatory agents. The structural backbone of Methyl 2-(bromomethyl)-4-fluorobenzoate provides a foundation for the synthesis of new anti-inflammatory molecules.

II. Synthesis and Derivatization Potential

The reactivity of the bromomethyl group in Methyl 2-(bromomethyl)-4-fluorobenzoate allows for a wide array of chemical modifications, leading to the synthesis of diverse derivatives. A generalized workflow for the synthesis and subsequent biological evaluation of these derivatives is depicted below.

Caption: General workflow for the synthesis and biological evaluation of derivatives.

III. Postulated Biological Activities and Mechanisms of Action

A. Anticancer Activity

Derivatives of Methyl 2-(bromomethyl)-4-fluorobenzoate could potentially exert anticancer effects through several mechanisms, including the alkylation of nucleophilic sites in biomolecules, inhibition of key enzymes, or disruption of cellular signaling pathways.

Potential Signaling Pathways to Investigate:

Caption: Potential anticancer mechanisms of action.

B. Antimicrobial Activity

The synthesis of derivatives containing moieties known for their antimicrobial properties, such as thiourea or heterocyclic rings, could lead to potent antibacterial and antifungal agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standard method to quantify the antimicrobial activity of novel compounds is the determination of their Minimum Inhibitory Concentration (MIC).

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium.

-

Serial Dilution of Compounds: The synthesized derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for microbial growth.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

C. Anti-inflammatory Activity

By incorporating pharmacophores known to interact with inflammatory pathways, derivatives of Methyl 2-(bromomethyl)-4-fluorobenzoate could be developed as novel anti-inflammatory drugs.

Potential Anti-inflammatory Signaling Pathway:

Caption: Potential anti-inflammatory signaling pathways.

IV. Data Presentation

While specific quantitative data for derivatives of Methyl 2-(bromomethyl)-4-fluorobenzoate are not yet available in the literature, the following table templates are provided for the structured presentation of future experimental results.

Table 1: Anticancer Activity Data (IC50 in µM)

| Compound ID | Cell Line 1 | Cell Line 2 | Cell Line 3 |

| Derivative 1 | |||

| Derivative 2 | |||

| ... |

Table 2: Antimicrobial Activity Data (MIC in µg/mL)

| Compound ID | S. aureus | E. coli | C. albicans |

| Derivative 1 | |||

| Derivative 2 | |||

| ... |

Table 3: Anti-inflammatory Activity Data (IC50 in µM for cytokine inhibition)

| Compound ID | TNF-α Inhibition | IL-6 Inhibition |

| Derivative 1 | ||

| Derivative 2 | ||

| ... |

V. Conclusion and Future Directions

Methyl 2-(bromomethyl)-4-fluorobenzoate represents a promising starting point for the development of novel therapeutic agents. The presence of both fluorine and a reactive bromomethyl group provides a rich scaffold for chemical diversification. Future research should focus on the synthesis of a library of derivatives and their systematic evaluation for anticancer, antimicrobial, and anti-inflammatory activities. Detailed mechanistic studies, including the elucidation of specific molecular targets and signaling pathways, will be crucial for the rational design and optimization of lead compounds. The experimental protocols and data presentation formats outlined in this guide provide a framework for such future investigations.

Navigating the Landscape of Methyl 2-(bromomethyl)-4-fluorobenzoate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability and purity assessment of Methyl 2-(bromomethyl)-4-fluorobenzoate, a key building block in pharmaceutical and agrochemical research. Aimed at researchers, scientists, and drug development professionals, this document outlines commercial sources, typical purity levels, a robust synthesis protocol adapted from a closely related analogue, and detailed methodologies for purity verification.

Commercial Availability and Purity

Methyl 2-(bromomethyl)-4-fluorobenzoate is readily available from a variety of chemical suppliers. The typical purity offered by commercial vendors is generally ≥97%. Below is a summary of prominent suppliers and their stated purities. It is important to note that purity specifications should always be confirmed by consulting the supplier's certificate of analysis for a specific lot.

| Supplier | Stated Purity |

| Sigma-Aldrich | 97%[1] |

| Aladdin Scientific | min 97% |

| ChemScene | ≥97% |

| Appretech Scientific | 98%min |

| BLD Pharm | Information available upon request[2] |

Synthesis of Methyl 2-(bromomethyl)-4-fluorobenzoate

Reaction Scheme:

References

Methodological & Application

Synthesis of Methyl 2-(bromomethyl)-4-fluorobenzoate via Wohl-Ziegler Bromination: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 2-(bromomethyl)-4-fluorobenzoate from Methyl 2-methyl-4-fluorobenzoate using the Wohl-Ziegler bromination reaction. This protocol is designed to guide researchers in the efficient and selective preparation of this important building block for pharmaceutical and agrochemical research.

Introduction

The Wohl-Ziegler bromination is a radical substitution reaction that selectively functionalizes allylic and benzylic C-H bonds.[1][2] The reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄).[1] This method is particularly valuable for the synthesis of benzylic bromides, which are versatile intermediates in organic synthesis. Methyl 2-(bromomethyl)-4-fluorobenzoate is a key intermediate for the synthesis of various biologically active molecules. Its preparation via a reliable and well-documented protocol is therefore of significant interest.

Reaction Scheme

Caption: Wohl-Ziegler bromination of Methyl 2-methyl-4-fluorobenzoate.

Experimental Protocol

This protocol is adapted from established procedures for analogous benzylic brominations and provides a general method for the synthesis of Methyl 2-(bromomethyl)-4-fluorobenzoate.[3]

Materials:

-

Methyl 2-methyl-4-fluorobenzoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Filtration apparatus (e.g., Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 2-methyl-4-fluorobenzoate (1.0 eq.) in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.05 - 1.1 eq.) and a catalytic amount of AIBN (0.02 - 0.1 eq.) or BPO to the solution.

-

Reaction Conditions: Place the reaction mixture under an inert atmosphere (nitrogen or argon). Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain this temperature with vigorous stirring.[3]

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.[3] The disappearance of the starting material and the appearance of a new, less polar spot (the product) indicates the reaction's progression. The reaction is also indicated as complete when the denser NBS is converted to the less dense succinimide, which will float on top of the solvent.[1]

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[3]

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification:

The crude product can be purified by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes.[3]

Data Presentation

Table 1: Reagents and Reaction Conditions

| Reagent/Parameter | Molar Ratio/Value | Notes |

| Methyl 2-methyl-4-fluorobenzoate | 1.0 eq. | Starting material |

| N-Bromosuccinimide (NBS) | 1.05 - 1.1 eq. | Brominating agent. A slight excess helps to ensure complete conversion of the starting material. |

| AIBN or BPO | 0.02 - 0.1 eq. | Radical initiator. |

| Solvent | Carbon tetrachloride (CCl₄) | Anhydrous conditions are crucial. |

| Temperature | Reflux (~77°C) | To initiate the radical chain reaction. |

| Reaction Time | 2 - 4 hours | Monitor by TLC or GC for completion. |

Table 2: Product Characterization (Predicted)

| Property | Value |

| Molecular Formula | C₉H₈BrFO₂ |

| Molecular Weight | 247.06 g/mol |

| Appearance | White to off-white solid or oil |

| Purity (Typical) | >97% (after purification)[4] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be acquired to confirm the structure and purity of the synthesized product.

Experimental Workflow and Logic

The following diagrams illustrate the experimental workflow and the logic for troubleshooting common issues during the synthesis.

Caption: General experimental workflow for the synthesis.

Caption: Troubleshooting guide for the Wohl-Ziegler bromination.

Safety Precautions

-

Carbon tetrachloride is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

N-Bromosuccinimide is a lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.

-

AIBN and BPO are potentially explosive and should be handled with care, avoiding friction and heat.

-

The product, Methyl 2-(bromomethyl)-4-fluorobenzoate, is expected to be a corrosive and irritating compound. Handle with appropriate care. [5]

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Wohl-Ziegler bromination provides an effective method for the synthesis of Methyl 2-(bromomethyl)-4-fluorobenzoate. Careful control of reaction conditions, particularly the exclusion of moisture and the use of a reliable radical initiator, is key to achieving a high yield and purity of the desired product. The protocol and data presented here serve as a comprehensive guide for researchers in the successful synthesis of this valuable chemical intermediate.

References

- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 2. Wohl-Ziegler Reaction [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Methyl 2-(bromomethyl)-4-fluorobenzoate | 157652-28-3 [sigmaaldrich.com]

- 5. Methyl 2-(bromomethyl)-4-fluorobenzoate | C9H8BrFO2 | CID 18323864 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Benzylic Bromination of Methyl 4-fluoro-2-methylbenzoate using N-Bromosuccinimide

Abstract

This application note provides a detailed experimental protocol for the selective benzylic bromination of methyl 4-fluoro-2-methylbenzoate to synthesize methyl 2-(bromomethyl)-4-fluorobenzoate. This reaction proceeds via a free-radical mechanism, known as the Wohl-Ziegler reaction, utilizing N-bromosuccinimide (NBS) as the brominating agent and a radical initiator.[1][2][3] The protocol covers the reaction setup, workup, purification, and safety considerations, tailored for researchers in organic synthesis and drug development.

Introduction

The selective functionalization of benzylic C-H bonds is a cornerstone of modern organic synthesis. Benzylic bromides are versatile intermediates, readily participating in nucleophilic substitution and cross-coupling reactions. The Wohl-Ziegler reaction offers a reliable method for this transformation, employing N-bromosuccinimide (NBS) to achieve high selectivity for the benzylic position over aromatic bromination.[1][4] This is accomplished through a free-radical chain mechanism, initiated by heat or light, where a low concentration of bromine is generated in situ.[5][6] This protocol details the application of this reaction to methyl 4-fluoro-2-methylbenzoate, a common building block in medicinal chemistry.

Reaction Scheme

Caption: General reaction scheme for the NBS bromination.